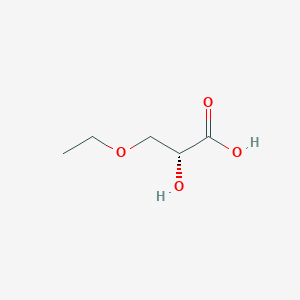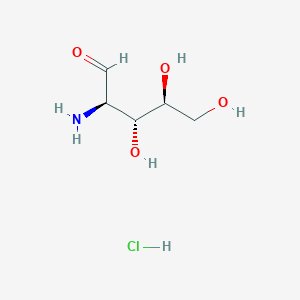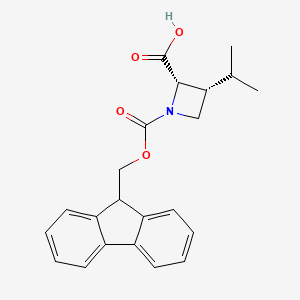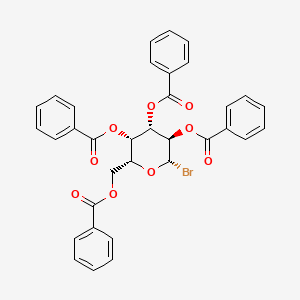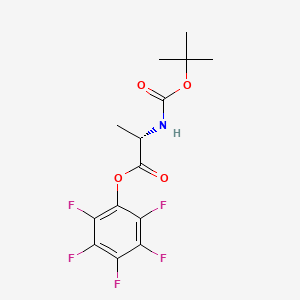![molecular formula C3HClF3N3O2S B12842417 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is a chemical compound with the molecular formula C3HClF3N3O2S. It is known for its unique structure, which includes a trifluoromethyl group attached to a triazole ring, and a sulfonyl chloride functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. These reactions are performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the sulfonyl chloride group is replaced by nucleophiles.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with nitrile imines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar aprotic solvents like acetonitrile or DMF at room temperature.
Cycloaddition: Reagents such as nitrile imines and trifluoroacetonitrile are used, often in the presence of a base like triethylamine.
Major Products Formed
Nucleophilic Substitution: Produces various substituted triazole derivatives.
Cycloaddition: Forms triazole derivatives with additional functional groups, enhancing their chemical diversity.
Applications De Recherche Scientifique
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its potential as an antimalarial agent is attributed to its ability to inhibit dihydropteroate synthase, an enzyme crucial for the folate pathway in Plasmodium species. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides: These compounds share the trifluoromethyl-triazole core and are also investigated for their antimalarial properties.
Trifluoromethylated 1,2,4-Triazoles: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other trifluoromethylated triazoles.
Propriétés
Formule moléculaire |
C3HClF3N3O2S |
|---|---|
Poids moléculaire |
235.57 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HClF3N3O2S/c4-13(11,12)2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) |
Clé InChI |
NFUGWNIMNFPIQV-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NN1)S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


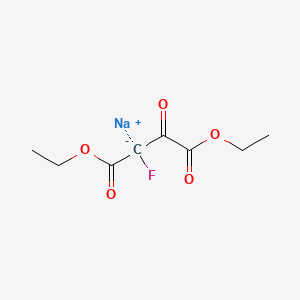
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
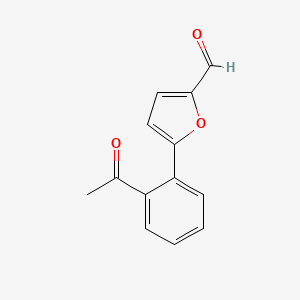
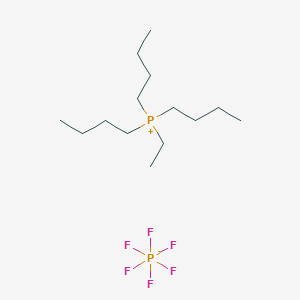

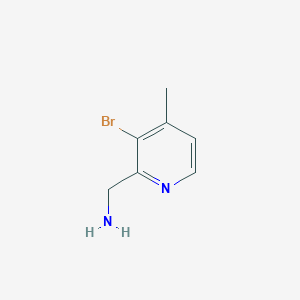
![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
